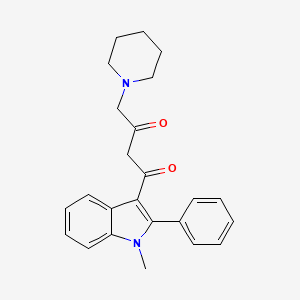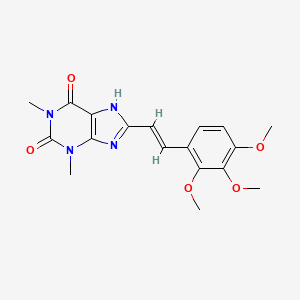
(E)-8-(2,3,4-Trimethoxystyryl)theophylline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-8-(2,3,4-Trimethoxystyryl)theophylline is a synthetic compound that combines the structural features of theophylline and trimethoxystyrene Theophylline is a well-known bronchodilator used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-8-(2,3,4-Trimethoxystyryl)theophylline typically involves the following steps:
Preparation of 2,3,4-Trimethoxybenzaldehyde: This intermediate is synthesized from gallic acid through methylation using dimethyl sulfate in the presence of sodium hydroxide.
Synthesis of 2,3,4-Trimethoxystyrene: The 2,3,4-trimethoxybenzaldehyde undergoes a Wittig reaction with a suitable phosphonium ylide to form 2,3,4-trimethoxystyrene.
Coupling with Theophylline: The final step involves the coupling of 2,3,4-trimethoxystyrene with theophylline under basic conditions to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-8-(2,3,4-Trimethoxystyryl)theophylline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the double bond in the styryl group to a single bond.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide are used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the compound with single bonds in place of double bonds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(E)-8-(2,3,4-Trimethoxystyryl)theophylline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its bronchodilatory effects and potential use in treating respiratory diseases.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Mécanisme D'action
The mechanism of action of (E)-8-(2,3,4-Trimethoxystyryl)theophylline involves its interaction with adenosine receptors and phosphodiesterase enzymes. By inhibiting phosphodiesterase, the compound increases the levels of cyclic AMP (cAMP) in cells, leading to bronchodilation and other physiological effects. The trimethoxystyryl group may enhance the compound’s binding affinity and selectivity for its molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Theophylline: A bronchodilator with a similar core structure but lacking the trimethoxystyryl group.
Caffeine: Another methylxanthine with stimulant effects but different pharmacological properties.
Aminophylline: A complex of theophylline and ethylenediamine used in respiratory therapy.
Uniqueness
(E)-8-(2,3,4-Trimethoxystyryl)theophylline is unique due to the presence of the trimethoxystyryl group, which may confer additional pharmacological benefits such as enhanced potency, selectivity, and reduced side effects compared to its analogs.
Propriétés
Numéro CAS |
147700-32-1 |
|---|---|
Formule moléculaire |
C18H20N4O5 |
Poids moléculaire |
372.4 g/mol |
Nom IUPAC |
1,3-dimethyl-8-[(E)-2-(2,3,4-trimethoxyphenyl)ethenyl]-7H-purine-2,6-dione |
InChI |
InChI=1S/C18H20N4O5/c1-21-16-13(17(23)22(2)18(21)24)19-12(20-16)9-7-10-6-8-11(25-3)15(27-5)14(10)26-4/h6-9H,1-5H3,(H,19,20)/b9-7+ |
Clé InChI |
GAQQSHXBDRDGGZ-VQHVLOKHSA-N |
SMILES isomérique |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)/C=C/C3=C(C(=C(C=C3)OC)OC)OC |
SMILES canonique |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)C=CC3=C(C(=C(C=C3)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(3S,5S,8R,9S,10S,13R,14S,17R)-10-formyl-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-[(9R,10S,13S,14R,15R,16S)-13-ethyl-14,18-dihydroxy-8-methyl-8-aza-15-azoniahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-15-yl]acetate;bromide](/img/structure/B12770697.png)

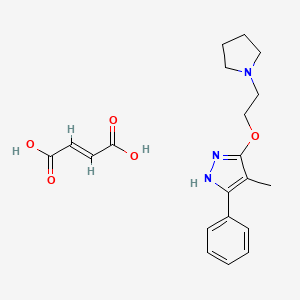

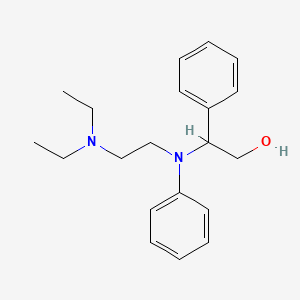
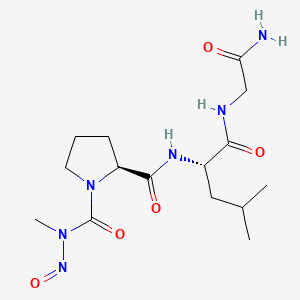

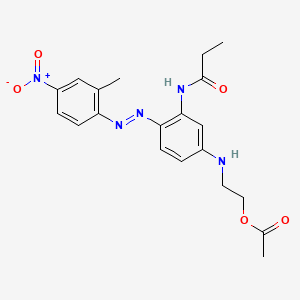

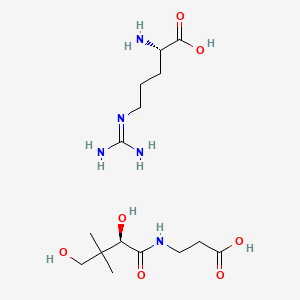
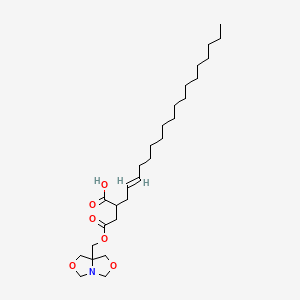
![4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;3-[4-(3-methylsulfanyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]propan-1-ol](/img/structure/B12770760.png)

